molecular formula C22H28F3N5O7S2 B601633 Impureté 4 de Cangrelor CAS No. 1830294-26-2

Impureté 4 de Cangrelor

Numéro de catalogue: B601633
Numéro CAS: 1830294-26-2
Poids moléculaire: 595.6 g/mol
Clé InChI: BHXXFBCYKOTNPY-WVSUBDOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cangrelor Impurity 4 is extensively used in pharmaceutical research for:

Mécanisme D'action

Target of Action

Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .

Mode of Action

Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .

Pharmacokinetics

Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .

Result of Action

The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .

Analyse Des Réactions Chimiques

Types of Reactions

Cangrelor Impurity 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .

Propriétés

Numéro CAS

1830294-26-2

Formule moléculaire

C22H28F3N5O7S2

Poids moléculaire

595.6 g/mol

Nom IUPAC

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1

Clé InChI

BHXXFBCYKOTNPY-WVSUBDOOSA-N

SMILES isomérique

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

SMILES canonique

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 2',​3',​5'-​triacetate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.